Antibiotic 67-121B

Beschreibung

Eigenschaften

CAS-Nummer |

57515-51-2 |

|---|---|

Molekularformel |

C58H86N2O19 |

Molekulargewicht |

1115.3 g/mol |

IUPAC-Name |

(19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,11,13,37-octahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C58H86N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-46,48-49,51-55,57,61-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/b5-4+,8-6+,9-7+,12-10+,13-11+,16-14+,17-15+/t34?,35?,36-,39?,40?,41?,42?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1 |

InChI-Schlüssel |

YWMQXTANYPOPRI-XOLLPSOESA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |

Kanonische SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Herkunft des Produkts |

United States |

Chemical and Physical Properties of Antibiotic 67 121b

Molecular Structure and Formula

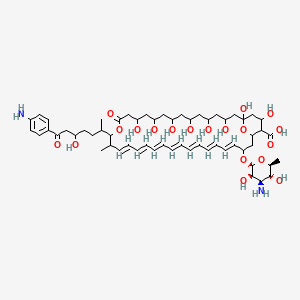

Antibiotic 67-121B is a complex organic molecule with a defined chemical structure. Its molecular formula is C₅₈H₈₆N₂O₁₉. nih.govchemsrc.com The compound is a large macrolide, meaning it contains a macrocyclic lactone ring to which other chemical moieties are attached.

The systematic IUPAC name for this compound is (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,11,13,37-octahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid. nih.gov

A key feature of its structure is a glycosidic bond linking a D-mycosamine sugar unit to the macrolide ring. google.com Acid hydrolysis of the parent compound yields this amino sugar moiety. google.com The structure also contains an aromatic group, specifically a p-aminophenyl ketone, which is characteristic of the aromatic subgroup of heptaene antibiotics. google.com

Physicochemical Characteristics

The physical and chemical properties of this compound have been characterized as follows:

| Property | Value | Source(s) |

| Molecular Formula | C₅₈H₈₆N₂O₁₉ | nih.govchemsrc.com |

| Molecular Weight | 1115.3 g/mol | nih.govchemsrc.com |

| Appearance | Yellow acicular crystal | |

| Melting Point | 175-182°C (with decomposition) | google.com |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Elemental Analysis | C: 59.70%, H: 7.65%, N: 1.25% | google.com |

| pKa | 6.0 (carboxyl group), 9.0 (amino group) | annualreviews.org |

| Synonyms | Hamycin (B1170428) A, Primamycin | nih.gov |

The compound is amphoteric, possessing both an acidic function (a carboxyl group with a pKa of approximately 6.0) and a basic function (an amino group with a pKa of 9.0). annualreviews.org

Mechanism of Action of Antibiotic 67 121b

Identification of Primary Molecular Target(s)

Antibiotic 67-121B, also known as Hamycin (B1170428), is a polyene macrolide antibiotic produced by the actinomycete Actinoplanes caeruleus. wikipedia.orgwikipedia.org Polyenes are characterized by a large macrocyclic lactone ring with multiple conjugated double bonds. annualreviews.org The primary and most well-documented mechanism of action for polyene macrolides is their ability to disrupt the integrity of the cell membrane, which is particularly effective against fungi due to the high affinity for ergosterol (B1671047), a key component of fungal membranes. asm.orgmdpi.comfrontiersin.org Their activity against bacteria, which typically lack sterols, is less pronounced and understood. nih.govvt.edu However, research into their broader effects has explored several potential mechanisms of antibacterial action, which are detailed in the following sections.

Inhibition of Bacterial Cell Wall Biosynthesis

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is a common target for many classes of antibiotics, including β-lactams and glycopeptides. news-medical.netlibretexts.org These agents interfere with the enzymes, such as penicillin-binding proteins (PBPs), that are crucial for synthesizing and cross-linking the peptidoglycan layers, leading to cell lysis. news-medical.netlibretexts.org

For polyene macrolides like this compound, inhibition of bacterial cell wall synthesis is not a recognized primary mechanism of action. The molecular structure and mode of action of polyenes are distinct from classical cell wall inhibitors. However, some studies have shown that polyenes can affect wall-less L-form bacteria, which are normally resistant bacteria that have lost their cell walls. One study demonstrated that various polyene macrolides, which were inactive against normal E. coli, were able to inhibit the growth of its wall-less L-form. nih.govjst.go.jp This suggests that the intact cell wall of normal bacteria may act as a penetration barrier, preventing the antibiotic from reaching potential targets within the cell, rather than the antibiotic acting directly on cell wall synthesis itself. nih.govjst.go.jp

Interference with Bacterial Protein Synthesis

Inhibition of protein synthesis is a key mechanism for several major antibiotic classes, such as macrolides (e.g., erythromycin), tetracyclines, and aminoglycosides. news-medical.netmdpi.comdrugbank.com These antibiotics typically bind to the bacterial 70S ribosome (specifically the 30S or 50S subunits), disrupting the process of translation and halting the production of essential proteins. nih.govmdpi.com

Although this compound is structurally a macrolide, its classification as a polyene macrolide distinguishes its primary function from that of antibacterial macrolides like erythromycin. The latter typically have 14- to 16-membered lactone rings and are well-documented ribosome inhibitors. wikipedia.orgmerckvetmanual.com The primary target of polyene macrolides is the cell membrane. asm.orgvt.edu While downstream effects of membrane damage can indirectly lead to the cessation of cellular processes including protein and RNA synthesis, there is no direct evidence to suggest that this compound or other polyenes function by directly binding to the bacterial ribosome to inhibit protein synthesis in the manner of traditional macrolide antibiotics. annualreviews.org

Disruption of Bacterial Nucleic Acid Metabolism

Antibiotics that disrupt nucleic acid metabolism interfere with the synthesis of DNA or RNA, which is critical for bacterial replication and function. nih.gov This can be achieved by inhibiting enzymes like DNA gyrase and topoisomerase IV (the target of fluoroquinolones) or RNA polymerase (the target of rifamycins). nih.govnih.gov

There is limited evidence to suggest that this compound's primary antibacterial mechanism involves the disruption of nucleic acid metabolism. However, research on other complex macrolides has shown such activity. For instance, Etnangien, a macrolide-polyene antibiotic from Sorangium cellulosum, was found to inhibit bacterial and viral nucleic acid polymerases. nih.govresearchgate.net This indicates that some molecules with a polyene-macrolide structure can possess polymerase-inhibiting properties. Nevertheless, for this compound specifically, this is not its established mode of action, and any observed inhibition of nucleic acid synthesis is more likely a secondary consequence of primary membrane damage and the resulting leakage of essential ions and metabolites. annualreviews.org

Impairment of Bacterial Membrane Integrity

The primary mechanism of action for polyene antibiotics, including this compound, is the impairment of membrane integrity. wikipedia.orgnih.gov In susceptible eukaryotic cells like fungi, this occurs through a high-affinity interaction with ergosterol in the cell membrane. asm.orgmdpi.com This binding is thought to lead to the formation of pores or channels, causing leakage of vital intracellular components, such as potassium ions, and ultimately leading to cell death. asm.orgfrontiersin.org A more recent model suggests that polyenes may act by extracting sterols directly from the membrane, causing disruption. wikipedia.org

The antibacterial activity of polyenes is limited because bacterial membranes generally lack sterols. nih.govvt.edu This lack of a primary binding target is a key reason for their selective antifungal action. However, some studies suggest that polyenes can still interact with bacterial membranes, albeit through different mechanisms.

Interaction with Wall-Less Bacteria: As mentioned, polyenes can inhibit wall-less L-form bacteria, suggesting an interaction with the exposed cytoplasmic membrane. nih.gov

Sterol-Independent Interactions: Some research indicates that certain polyenes are less dependent on sterols for membrane interaction than others. vt.edu It's possible that at high concentrations, they could cause a more general, detergent-like disruption of the lipid bilayer in bacteria.

Influence of Exogenous Sterols: One study noted that polyene antibiotics interact with sterols in the membranes of microorganisms, which can alter membrane permeability in some bacteria. mdpi.com

A study on Hamycin (67-121B) against the fungus Malassezia ovale showed that its absorption onto the cell membrane was enhanced by the presence of divalent cations like Cu²⁺ and Zn²⁺. nih.gov While this was an antifungal study, it highlights the compound's strong membrane-acting properties. The general consensus remains that the primary target is the sterol-containing membranes of eukaryotes, and significant antibacterial effects via membrane disruption are not typical. vt.edu

| Proposed Mechanism | Evidence Summary for this compound (a Polyene) | Key Findings |

| Impairment of Membrane Integrity | Primary Mechanism (in sterol-containing cells) | High affinity for ergosterol in fungal membranes leads to pore formation and leakage of cellular contents. asm.orgfrontiersin.org Antibacterial activity is limited due to the general absence of sterols in bacterial membranes. nih.gov |

| Inhibition of Cell Wall Biosynthesis | No Direct Evidence | The bacterial cell wall may act as a physical barrier preventing the drug from reaching the cell membrane, rather than being a direct target itself. nih.gov |

| Interference with Protein Synthesis | No Direct Evidence | This is the mechanism for antibacterial macrolides (e.g., erythromycin), but not for polyene macrolides, which target the membrane. annualreviews.orgwikipedia.org |

| Disruption of Nucleic Acid Metabolism | No Direct Evidence | While other complex macrolides like Etnangien can inhibit polymerases, this is not the established mechanism for the hamycin/amphotericin B class of polyenes. nih.govresearchgate.net |

Modulation of Bacterial Metabolic Pathways

Antibiotics can act as antimetabolites, interfering with essential metabolic pathways like the synthesis of folic acid. pnas.org Some antibiotics can also induce broad changes in bacterial metabolism, such as reprogramming respiratory pathways or causing oxidative stress. isciii.esmdpi.com

For polyene macrolides, direct inhibition of specific metabolic enzymes is not a primary mechanism. However, their membrane-disrupting action can have profound secondary effects on metabolism. The leakage of ions like K⁺ and Mg²⁺, caused by membrane permeabilization, can lead to a subsequent decrease in protein and RNA synthesis and a general shutdown of metabolic activity. annualreviews.org Furthermore, some research suggests that antibiotics at sub-inhibitory concentrations can act as signaling molecules, modulating gene expression and secondary metabolism in bacteria. frontiersin.orgpnas.org This "hormetic" effect could potentially alter bacterial metabolic pathways, though this is an area of ongoing research and not considered the primary bactericidal mechanism of polyenes.

Other Proposed or Novel Targets

Beyond the canonical mechanisms, research has pointed to other potential interactions and novel applications for polyene antibiotics.

Activity against Protozoa: Hamycin (67-121B) and the related Amphotericin B are used to treat infections caused by the protozoan parasite Leishmania. mdpi.com Like fungi, these parasites have ergosterol or similar sterols in their cell membranes, reinforcing the membrane as the primary target for this class of compounds across different types of organisms.

Interaction with Outer Membrane Proteins: While not specific to polyenes, some novel peptide antibiotics have been shown to target outer membrane proteins in Gram-negative bacteria, such as BamA and LptD, leading to the disruption of the outer membrane. nih.gov Whether polyenes could have any similar, low-affinity interactions is speculative.

Induction of Oxidative Damage: Some bactericidal antibiotics are believed to contribute to cell death by inducing the production of reactive oxygen species (ROS), leading to oxidative damage. mdpi.com For polyenes, any such effect would likely be a downstream consequence of the primary membrane disruption and resulting metabolic collapse, rather than a direct mode of action.

Detailed Molecular Interactions and Binding Dynamics

The antibacterial activity of this compound is predicated on its ability to chemically modify bacterial DNA. This process is initiated by the activation of its unique sulfur-containing heterocycle, a reaction triggered by intracellular thiols like glutathione, which are abundant in the cellular environment. acs.orgnih.gov This thiol-triggered activation results in the formation of a highly reactive episulfonium ion. acs.orgmdpi.com This electrophilic intermediate is the primary agent responsible for alkylating DNA. acs.org

The interaction is not merely a random chemical reaction; studies on the leinamycin (B1244377) family suggest that noncovalent binding plays a crucial role in positioning the antibiotic for efficient DNA alkylation. acs.orgresearchgate.net The 18-membered macrolactam ring of the molecule is thought to associate with the DNA double helix, potentially through intercalation, which then facilitates the covalent attack by the episulfonium ion on the DNA bases. acs.orgresearchgate.net

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

The definitive three-dimensional structure of leinamycin, a close relative of this compound, was elucidated through X-ray crystallography. acs.orgcuny.edu This analysis confirmed the presence of the novel 1,2-dithiolan-3-one 1-oxide heterocycle, which is spiro-fused to an 18-membered macrolactam ring containing a thiazole (B1198619) moiety. acs.orgnih.gov

While a crystal structure of this compound directly bound to a DNA duplex is not yet available, X-ray data of leinamycin itself has been crucial for understanding its reactivity. cuny.edu The structural data reveals an interesting intramolecular, nonbonded 1,5-sulfur-oxygen interaction that stabilizes the reactive heterocycle. cuny.edu This interaction distorts the geometry around one of the sulfur atoms to a trigonal bipyramidal shape, which is believed to be important for its chemical reactivity upon encountering thiols. cuny.edu

Further structural studies have focused on the biosynthetic enzymes involved in creating the complex architecture of the leinamycin family. For example, the X-ray structure of LnmK, a bifunctional enzyme from the leinamycin biosynthetic pathway, has been determined, revealing how the unique β-branched C3 unit is installed. nih.govnih.gov

Computational Modeling and Molecular Docking

Computational modeling and molecular docking studies have been instrumental in bridging the gap left by the absence of a direct antibiotic-DNA co-crystal structure. These studies help to rationalize the binding process and the subsequent chemical reaction. researchgate.netmdpi.com

Molecular docking simulations of leinamycin with DNA suggest that the molecule preferentially binds to the minor groove of the DNA helix. mdpi.com The Z,E-5-(thiazol-4-yl)-penta-2,4-dienone portion of the molecule is proposed to act as an atypical DNA intercalator, inserting itself between the DNA base pairs. researchgate.net This initial noncovalent binding is thought to be a critical step that positions the reactive episulfonium ion, once formed, in close proximity to its target on the DNA. acs.orgresearchgate.net

Density-functional theoretical calculations have corroborated the existence and stabilizing effect of the intramolecular 1,5-sulfur-oxygen interaction observed in the crystal structure, estimating its stabilizing energy to be approximately 6 kcal/mol. cuny.edu These computational approaches have also been used to model the reaction pathway, from the initial thiol attack to the formation of the DNA-alkylating episulfonium ion. mdpi.comcuny.edu

Table 1: Key Molecular Interactions of the Leinamycin Family with DNA

| Interaction Type | Molecular Moiety Involved | Proposed DNA Target Site | Supporting Evidence |

|---|---|---|---|

| Noncovalent Binding | 18-membered macrolactam ring / Z,E-5-(thiazol-4-yl)-penta-2,4-dienone | DNA Minor Groove / Intercalation | Molecular Docking, Noncovalent Binding Assays researchgate.netmdpi.com |

| Covalent Alkylation | Episulfonium ion (from activated 1,2-dithiolan-3-one 1-oxide) | N7 position of Guanine (B1146940) | Chemical analysis of DNA adducts acs.orgnih.gov |

| Intramolecular Stabilization | 1,5-Sulfur-Oxygen nonbonded interaction | - | X-ray Crystallography, Density-Functional Theory Calculations cuny.edu |

Downstream Cellular and Biochemical Effects

Once this compound alkylates DNA, primarily at the N7 position of guanine residues, a series of damaging downstream events are set in motion. acs.orgnih.gov The resulting leinamycin-guanine adduct is chemically unstable and undergoes rapid depurination, leaving behind an apurinic/apyrimidinic (AP) site in the DNA strand. nih.gov This process is significantly faster than the depurination of typical N7-guanine adducts. nih.gov

The generation of AP sites is a severe form of DNA damage. These sites can lead to mutations if not repaired, or they can be processed by cellular repair enzymes like AP endonucleases, which cleave the phosphodiester backbone, leading to single-strand breaks in the DNA. nih.gov

In addition to direct DNA alkylation, the activation of this compound by thiols also releases reactive sulfur species, including hydrodisulfides and other polysulfides. acs.orgmdpi.com These molecules can generate reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, through redox cycling. nih.govhilarispublisher.com This introduces a second mechanism of DNA damage: oxidative stress. The ROS can cause further DNA lesions, including additional base modifications and strand breaks, compounding the initial damage from alkylation. nih.govhilarispublisher.com

This dual-damage mechanism—covalent alkylation leading to AP sites and the generation of ROS—creates a complex and potent assault on the integrity of the bacterial chromosome. acs.orgnih.gov The bacterium's DNA repair machinery is often overwhelmed, leading to the activation of stress responses like the SOS response. plos.orgfrontiersin.org The SOS response is a global response to DNA damage in bacteria that involves the induction of a plethora of genes, including error-prone DNA polymerases, in an attempt to repair the damage and survive. plos.orgfrontiersin.org

Phenotypic Consequences on Bacterial Physiology

The extensive DNA damage and the subsequent cellular responses induced by this compound have profound consequences on bacterial physiology. The most immediate and observable effect is the inhibition of bacterial growth and, ultimately, cell death. clevelandclinic.org

The interference with DNA replication and integrity triggers specific morphological changes in bacteria. nih.gov DNA-damaging agents are known to cause filamentation, a phenomenon where bacterial cells continue to grow in length but are unable to divide. nih.gov This is a direct consequence of the activation of the SOS response, which includes an inhibitor of cell division. This filamentation is a hallmark phenotypic indicator of DNA synthesis inhibition. nih.gov

The damage to the bacterial chromosome blocks DNA replication, a prerequisite for cell division, leading to a bactericidal outcome. microbeonline.comnih.gov Furthermore, the induction of the error-prone polymerases as part of the SOS response can be a double-edged sword for the bacteria. While it represents a last-ditch effort to repair DNA and survive, it is an inherently mutagenic process. plos.orgnih.gov This can increase the rate of mutations, which, from a clinical perspective, can contribute to the evolution of antibiotic resistance. plos.orgox.ac.uk The physiological stress caused by the antibiotic can also lead to the formation of persister cells, a subpopulation of dormant or slow-growing cells that are phenotypically tolerant to antibiotics. nih.govfrontiersin.org

Table 2: Summary of Effects and Consequences of this compound Action

| Effect/Consequence | Description | Associated Molecular Event |

|---|---|---|

| Inhibition of DNA Replication | The covalent DNA adducts and strand breaks physically block the progression of the DNA polymerase enzyme. | DNA alkylation, formation of AP sites, strand breaks nih.gov |

| Induction of SOS Response | The cell activates a global DNA damage repair network. | Accumulation of single-stranded DNA from repair processes plos.orgfrontiersin.org |

| Cell Filamentation | Cells elongate but fail to divide. | Inhibition of cell division as part of the SOS response nih.gov |

| Increased Mutagenesis | The rate of genetic mutation increases. | Activity of error-prone DNA polymerases induced during the SOS response plos.org |

| Cell Death | The bacterium is unable to survive the extensive damage. | Overwhelming DNA damage, collapse of essential cellular processes clevelandclinic.org |

Antimicrobial Spectrum and Potency of Antibiotic 67 121b

In Vitro Susceptibility Profiling

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

No published studies containing Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for Antibiotic 67-121B against bacterial pathogens were identified. The available literature focuses exclusively on its antifungal activity, with MIC data reported for related components of the 67-121 complex against various yeasts and fungi, such as Candida albicans. google.com

Activity Against Gram-Positive Bacterial Pathogens

There is no specific, verifiable data detailing the in vitro activity or efficacy of this compound against Gram-positive bacterial pathogens. Polyene macrolides are generally not active against bacteria due to their specific mode of action targeting fungal cell membranes. vt.edu

Activity Against Gram-Negative Bacterial Pathogens

No research findings or data on the activity of this compound against Gram-negative bacteria are available. This class of pathogens is not a target for polyene antibiotics.

Activity Against Mycobacterial Species

There is no documented evidence or research data concerning the activity of this compound against any mycobacterial species.

Time-Kill Kinetics Analysis

No studies performing time-kill kinetics analysis of this compound against any bacterial species have been published. This type of analysis is used to determine if an antimicrobial agent is bactericidal or bacteriostatic over time, but its application would require evidence of initial antibacterial activity, which is not documented. researchgate.netmdpi.com

Post-Antibiotic Effect Characterization

A thorough evaluation of a new antimicrobial agent's efficacy extends beyond determining its minimum inhibitory concentration (MIC). The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the persistent suppression of bacterial growth even after the antimicrobial concentration has fallen below the MIC. youtube.comagriculturejournals.cz This phenomenon is a key characteristic of an antibiotic's potency and has significant implications for optimizing dosing regimens. agriculturejournals.czjceionline.org

Currently, there are no publicly available research findings specifically detailing the post-antibiotic effect of this compound. The characterization of this parameter would be a crucial step in its preclinical development to fully understand its antimicrobial activity.

General Principles and Methodologies

The determination of the PAE involves exposing a bacterial culture in its logarithmic growth phase to an antibiotic for a defined period, typically one to two hours. jceionline.orgdovepress.com The antibiotic is then removed, usually by dilution or centrifugation, and the time it takes for the bacterial population to increase by 1 log10 (i.e., a 10-fold increase) is measured and compared to a control culture that was not exposed to the antibiotic. pagepressjournals.org The PAE is the difference in time for this recovery between the treated and control cultures. pagepressjournals.org

Several factors can influence the duration of the PAE, including:

The type of microorganism: The PAE is generally longer for Gram-positive bacteria compared to Gram-negative bacteria for many antibiotics. youtube.comslideshare.net

The class of antibiotic: For instance, aminoglycosides and fluoroquinolones are known to induce a prolonged PAE against Gram-negative bacteria. agriculturejournals.czderangedphysiology.com In contrast, beta-lactam antibiotics typically show a minimal to non-existent PAE against Gram-negative organisms but can have a significant PAE against Gram-positive cocci like Staphylococcus and Streptococcus. youtube.comnih.gov

Antibiotic concentration: Higher antibiotic concentrations, often multiples of the MIC, generally lead to a longer PAE. jceionline.orgdovepress.com

Duration of exposure: A longer period of antibiotic exposure can also extend the PAE. dovepress.comnih.gov

Illustrative Data on Post-Antibiotic Effects of Various Antibiotics

To illustrate the concept, the following table provides examples of PAE values for different antibiotics against various bacteria, as reported in scientific literature. It is important to note that these values are not representative of this compound and are provided for contextual understanding only.

| Antibiotic | Bacterial Strain | Concentration (x MIC) | PAE (hours) |

| Ciprofloxacin | Pseudomonas aeruginosa | 2-8x MBC | ~4 |

| Ciprofloxacin | Escherichia coli | 4-16x MBC | 3-4 |

| Colistin | Achromobacter xylosoxidans | 1x MIC | 3.21 ± 0.66 |

| Colistin | Achromobacter xylosoxidans | 4x MIC | 3.58 ± 0.68 |

| Levofloxacin | Achromobacter xylosoxidans | 1x MIC | 1.54 ± 0.46 |

| Levofloxacin | Achromobacter xylosoxidans | 4x MIC | 2.27 ± 0.41 |

| Tobramycin | Achromobacter xylosoxidans | 1x MIC | 2.34 ± 0.48 |

| Tobramycin | Achromobacter xylosoxidans | 4x MIC | 3.47 ± 0.64 |

| Quinupristin/dalfopristin | Bacillus anthracis | 10x MIC | 7-8 |

| Rifampicin | Bacillus anthracis | 10x MIC | 4-5 |

Data sourced from multiple studies for illustrative purposes. jceionline.orgnih.govnih.gov MBC refers to the minimum bactericidal concentration.

The mechanism underlying the PAE is not fully understood but is thought to involve the time required for bacteria to repair non-lethal damage to cellular structures or to synthesize new enzymes after the antibiotic has been removed. pagepressjournals.orgembopress.org The persistence of the drug at its binding site or within the periplasmic space of the bacteria could also contribute to this effect.

A comprehensive characterization of this compound would necessitate in-vitro studies to determine its PAE against a broad range of clinically relevant Gram-positive and Gram-negative bacteria. The findings from such studies would be invaluable for establishing its potential clinical utility and for designing effective dosing strategies.

Following a comprehensive search of scientific literature and databases, there is no publicly available information on a chemical compound specifically named "this compound." This designation does not correspond to a recognized antibiotic in the reviewed sources.

Therefore, it is not possible to generate an article focusing solely on the structure-activity relationship (SAR) studies of this specific compound as requested in the outline. The creation of content without verifiable sources would result in speculation and would not meet the criteria for a scientifically accurate and authoritative article.

For an article on the SAR of a specific antibiotic, a valid, recognized compound name is required. General principles of SAR studies for various classes of antibiotics, such as oxadiazoles, aminoglycosides, or antimicrobial peptides, are well-documented, but applying this information to a non-existent compound would be inaccurate.

In Vitro Activity of Antibiotic 67 121b

Spectrum of Activity

The antimicrobial activity of Antibiotic 67-121B and its associated complex is primarily antifungal. google.com In vitro testing has demonstrated its efficacy against a range of pathogenic yeasts and fungi. annualreviews.org The principal target organism highlighted in studies is Candida albicans, with the 67-121 complex showing high activity against numerous clinical isolates. google.comasm.org

Minimum Inhibitory Concentration (MIC) Data

Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. While specific MIC values for the purified this compound component are not detailed in the provided search results, data for the parent complex and its other major components provide a strong indication of its potency.

The data below was obtained using conventional tube dilution techniques in Sabouraud's dextrose broth. google.com

| Antibiotic | Organism(s) | Number of Strains | MIC Range (mcg/mL) | Source(s) |

| Antibiotic 67-121 Complex | Yeast and Fungi | Not specified | 0.3 - 5.0 | annualreviews.org |

| Antibiotic 67-121A | Candida albicans | 18 | <0.01 - 0.03 | google.com |

| Antibiotic 67-121C | Candida albicans | 9 | 0.08 - 0.3 | google.com |

| Antibiotic 67-121C | Torulopsis & Cryptococcus | 3 | 0.3 | google.com |

The MIC values for components A and C against Candida albicans are very low, indicating high potency. google.com As a structurally similar component of the same complex, this compound is expected to exhibit a comparable level of strong antifungal activity.

Conclusion

Summary of Key Findings

Antibiotic 67-121B is a polyene macrolide antibiotic from the aromatic heptaene class, produced by the bacterium Actinoplanes caeruleus. google.com It is a key component of the four-part 67-121 antibiotic complex and is chemically identical to the compound Hamycin (B1170428) A. google.commdpi.com With the molecular formula C₅₈H₈₆N₂O₁₉, it presents as a yellow, crystalline solid. Its mechanism of action is characteristic of polyenes, involving the binding to ergosterol (B1671047) in fungal cell membranes, which leads to membrane disruption and cell death. mdpi.com In vitro studies of the 67-121 complex and its components have demonstrated potent antifungal activity, particularly against Candida albicans, as well as other yeasts like Torulopsis and Cryptococcus. google.com

Future Research Directions

The emergence of drug-resistant fungal pathogens necessitates the continued exploration of novel antifungal agents like this compound. Future research should focus on several key areas. First, a complete elucidation of the biosynthetic gene cluster in Actinoplanes caeruleus would provide valuable insights into its production and open avenues for genetic engineering to create novel analogues. Second, detailed in vitro and in vivo studies on the purified 67-121B component are needed to fully characterize its specific activity spectrum, potency, and potential for development. Finally, exploring synthetic biology and chemical modification approaches, such as the creation of new glycoanalogues, could lead to derivatives with improved solubility, reduced toxicity, or enhanced efficacy, potentially revitalizing this class of potent antifungal compounds. mdpi.com

Preclinical Efficacy Evaluation of Antibiotic 67 121b

In Vitro Infection Models

asm.orglenus.ietandfonline.com

Specific studies detailing the efficacy of Antibiotic 67-121B (Hamycin) on biofilm eradication and inhibition are not extensively available in the current body of scientific literature. However, the class of polyene antibiotics, to which Hamycin (B1170428) belongs, has been studied for antibiofilm activity. For instance, other polyenes like Amphotericin B have demonstrated activity against fungal biofilms, which are known to be tolerant to many antifungal agents. nih.govnih.gov Polyenes are generally recognized for their broad-spectrum antifungal activity, which is a critical attribute for tackling biofilm-associated infections. nih.gov Some research has suggested that coating medical devices, such as intrauterine devices (IUDs), with polyene antibiotics like nystatin (B1677061) could help prevent biofilm formation by actinomycetes. nih.gov

There is a notable lack of specific research data on the activity of this compound (Hamycin) against stationary phase and persister fungal cells. The phenomenon of persister cells, which are dormant, drug-tolerant variants within a microbial population, is a significant factor in the recalcitrance of chronic infections and biofilm-associated infections. nih.govmdpi.com Studies on other polyene antifungals, such as Amphotericin B, have shown that they can induce a biphasic killing pattern in Candida albicans biofilms, which is indicative of the presence of a subpopulation of highly tolerant persister cells. nih.govoup.com These persister cells are not mutants but phenotypic variants that can survive high concentrations of fungicidal drugs. nih.govmdpi.com The ability to eradicate these cells is crucial for successful treatment, but specific data on Hamycin's effectiveness in this regard is not currently published.

Combination Therapy Strategies Involving Antibiotic 67 121b

Rationale for Combination Regimens Against Resistant Pathogens

The primary rationale for employing combination therapy is to achieve a synergistic or additive effect against pathogenic organisms, broaden the spectrum of activity, and reduce the likelihood of developing drug resistance. rug.nl For fungal infections, particularly deep-seated mycoses, monotherapy may not be sufficient to achieve a complete mycological cure. oup.comoup.com In such cases, combination regimens are investigated to improve clinical outcomes.

Studies involving hamycin (B1170428) have suggested that for established systemic infections, such as disseminated candidiasis, a longer duration of therapy or combination with other antimicrobial agents might be necessary to eradicate the pathogen completely from tissues like the kidneys and liver. oup.comoup.com The use of combination therapy can also allow for the use of lower doses of individual agents, potentially reducing dose-related toxicity, a significant concern with polyene antibiotics. The principle of using multiple drugs with different mechanisms of action is a cornerstone of treating many infectious diseases, as it creates multiple points of attack on the pathogen's cellular machinery or structure. rug.nl

Assessment of Synergistic Interactions with Other Antimicrobial Agents

The effectiveness of a combination therapy regimen is often determined by the nature of the interaction between the combined drugs. These interactions can be synergistic, additive, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is the most desirable outcome in combination therapy. rug.nl

Research has identified synergistic interactions between Hamycin A and other antimicrobial compounds. A notable example is the combination of Hamycin with a non-polyene antifungal antibiotic produced by Streptomyces albidoflavus PU 23. Studies have shown that the antifungal effect of both agents is enhanced when used in combination against Candida albicans. ias.ac.inresearchgate.net

Another investigated combination is Hamycin with the azole antifungal, fluconazole (B54011). In a murine model of disseminated candidiasis, combination therapy with intraperitoneal hamycin and oral fluconazole did not show any decrease in the efficacy of hamycin, indicating a lack of antagonism at the studied dosages. nih.gov While this particular study did not demonstrate clear synergy, it supported the safe co-administration of these two classes of antifungals.

Furthermore, historical clinical use includes a formulation of a hamycin-tetracycline suspension for the treatment of vaginitis, suggesting a combined application with an antibacterial agent to address mixed infections. bvsalud.org

The table below summarizes key findings from studies on combination therapies involving Hamycin.

| Combination Agent | Pathogen | Model | Key Finding | Reference |

| Non-polyene antibiotic (S. albidoflavus) | Candida albicans | In vitro | Synergistic effect observed. | ias.ac.inresearchgate.net |

| Fluconazole | Candida albicans | In vivo (murine) | No antagonistic interaction; hamycin efficacy maintained. | nih.gov |

| Tetracycline | Vaginitis pathogens | Clinical Use | Formulated as a combination suspension. | bvsalud.org |

The primary mechanism of action for polyene antibiotics like Hamycin is the disruption of the fungal cell membrane through binding to ergosterol (B1671047). ias.ac.innih.gov This disruption leads to the formation of pores and leakage of essential intracellular components, ultimately causing cell death.

The synergistic effect observed with the non-polyene antibiotic from S. albidoflavus PU 23, which also appears to target the fungal cell membrane, likely arises from a multi-pronged attack on membrane integrity. ias.ac.in While the exact mechanism of the S. albidoflavus antibiotic is not fully elucidated, its combination with hamycin could lead to more extensive or rapid membrane permeabilization than either agent alone.

In combinations with agents that have different cellular targets, synergy can be achieved through various mechanisms. For instance, a membrane-active agent like hamycin can facilitate the entry of another drug into the fungal cell, thereby increasing its intracellular concentration and enhancing its activity at its own target site. rug.nl This is a common mechanism of synergy seen between cell wall-active agents and other antibiotics in bacteria. nih.gov While not explicitly demonstrated for hamycin with a cell wall-active antifungal in the provided literature, this remains a plausible mechanism for synergy.

Preclinical Evaluation of Combination Therapies

There are no published preclinical studies evaluating the combination of Antibiotic 67-121B with any other therapeutic agents for antibacterial activity.

Genomic, Transcriptomic, and Proteomic Analysis of Bacterial Response to Antibiotic 67 121b

Genomic Characterization of Susceptible and Resistant Strains

Genomic analysis is fundamental to understanding the genetic basis of antibiotic resistance. nih.gov By comparing the genomes of bacterial strains that are susceptible to Antibiotic 67-121B with those that have developed resistance, researchers can pinpoint the specific genetic elements responsible for the resistance phenotype.

Whole-genome sequencing (WGS) offers the ultimate resolution for identifying the genetic determinants of antibiotic resistance. nih.govcdc.gov This technique involves sequencing the entire genome of both susceptible (wild-type) and resistant bacterial isolates. The resulting sequences are then compared to identify mutations, insertions, deletions, or the acquisition of new genes associated with resistance. frontiersin.org

For this compound, WGS can reveal resistance mechanisms such as point mutations in the drug's target protein, rendering it unable to bind effectively, or the acquisition of genes encoding efflux pumps that actively remove the antibiotic from the cell. frontiersin.org These analyses generate a comprehensive catalog of potential resistance markers. youtube.com

Table 1: Illustrative Resistance Determinants for this compound Identified by Whole-Genome Sequencing This table represents hypothetical data for illustrative purposes.

| Gene/Locus | Mutation/Feature | Putative Function of Gene Product | Predicted Mechanism of Resistance |

| rplC | A56T (Point Mutation) | 50S ribosomal protein L3 | Alteration of antibiotic target site |

| acrB | Promoter up-mutation | Multidrug efflux pump subunit | Increased efflux of antibiotic |

| IS5 Element | Insertion in ompF | Outer membrane porin | Reduced antibiotic influx |

| pRES-67B Plasmid | Presence of ant(2'')-Ia gene | Aminoglycoside nucleotidyltransferase | Enzymatic inactivation of antibiotic |

Comparative genomics expands on WGS by analyzing the genomes of multiple resistant strains, which may have been isolated from different geographical locations or at different times. researchgate.net This approach provides critical insights into how resistance to this compound emerges and spreads. nih.gov By comparing the genetic makeup of these strains, researchers can track the evolution of resistance, identify common genetic changes that arise independently in different lineages, and map the movement of mobile genetic elements like plasmids and transposons that carry resistance genes. nih.gov This analysis helps to understand if resistance is evolving through single, clonal outbreaks or through multiple independent genetic events.

Transcriptomic Profiling (RNA-Seq)

Transcriptomics, primarily through RNA sequencing (RNA-Seq), provides a dynamic snapshot of how bacteria alter their gene expression in response to environmental challenges, such as exposure to an antibiotic. nih.govnih.gov This method quantifies the abundance of every RNA transcript in the cell, revealing which genes are turned on or off when the bacterium encounters this compound.

When bacteria are exposed to sub-lethal concentrations of this compound, they trigger complex stress responses. nih.gov RNA-Seq analysis can identify hundreds of differentially expressed genes (DEGs). researchgate.netnih.gov For instance, exposure might lead to the upregulation of genes involved in cell wall repair, DNA damage response (SOS response), or general stress pathways. Conversely, genes related to normal cell growth and division may be downregulated as the cell diverts resources to survival. nih.gov These expression profiles provide a detailed picture of the cell's immediate physiological reaction to the drug. researchgate.net

Table 2: Representative Gene Expression Changes in E. coli Exposed to this compound This table represents hypothetical RNA-Seq data for illustrative purposes.

| Gene | Log₂ Fold Change | Gene Function/Pathway | Implication in Antibiotic Response |

| soxS | +3.5 | Superoxide (B77818) stress response regulator | Upregulation of general stress defenses |

| uspA | +2.8 | Universal stress protein | Cellular protection under stress |

| mrdA (pbp2) | +2.1 | Peptidoglycan synthesis (PBP2) | Compensation for cell wall stress |

| ftsZ | -2.5 | Cell division protein | Inhibition of cell division to promote survival |

| atpB | -3.1 | ATP synthase subunit | Downregulation of energy metabolism |

The observed changes in gene expression are controlled by complex regulatory networks. researchgate.net By analyzing patterns of co-expressed genes, bioinformatic tools can identify the key regulators, such as sigma factors or two-component systems, that orchestrate the response to this compound. nih.gov For example, a widespread upregulation of efflux pumps and detoxification enzymes might point to the activation of a global stress response regulator like MarA or SoxS. Understanding these regulatory networks can reveal master switches that control resistance and may represent novel targets for future therapies designed to disrupt the bacterial stress response. nih.gov

Proteomic Analysis (Mass Spectrometry-Based Approaches)

While genomics and transcriptomics reveal the potential for resistance and the intent to respond, proteomics provides a direct view of the functional machinery of the cell by identifying and quantifying proteins. nih.govmdpi.com Mass spectrometry (MS)-based approaches are powerful tools for studying the global changes in the bacterial proteome in response to antibiotics. nih.govnih.gov Unlike genomics or transcriptomics, proteomics can capture post-translational modifications and provide a more accurate reflection of the cell's actual biological state. mdpi.com

Upon exposure to this compound, MS-based proteomics can identify specific proteins whose abundance changes significantly. mdpi.com This could include the increased production of drug-inactivating enzymes, structural proteins involved in biofilm formation, or metabolic enzymes that allow the bacteria to adapt to the antibiotic-induced stress. researchgate.net This information is crucial for confirming that the genetic and transcriptomic changes observed are translated into functional proteins that directly contribute to the resistance phenotype.

Table 3: Illustrative Proteomic Changes in S. aureus in Response to this compound This table represents hypothetical mass spectrometry data for illustrative purposes.

| Protein (UniProt ID) | Fold Change vs. Control | Protein Function | Cellular Role in Response |

| P0A0L0 (KatG) | +4.2 | Catalase-peroxidase | Detoxification of reactive oxygen species |

| P60422 (ClpP) | +3.1 | ATP-dependent Clp protease | Degradation of misfolded proteins |

| P0A9P0 (FabI) | +2.5 | Enoyl-ACP reductase | Fatty acid biosynthesis (membrane repair) |

| P02925 (OmpA) | -2.8 | Outer membrane protein A | Altered membrane permeability |

| P0ADY7 (GyrB) | -3.5 | DNA gyrase subunit B | Downregulation of DNA replication |

Integrated Multi-Omics Approaches for Systems-Level UnderstandingTo gain a holistic understanding of the complex bacterial response to antibiotics, researchers are increasingly employing integrated multi-omics approaches.frontiersin.orgThis involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular adjustments that occur.researchgate.netBy integrating these different layers of biological information, scientists can better understand the interplay between genes, proteins, and metabolites in the development of antibiotic resistance and tolerance.nih.govThis systems-level perspective is crucial for identifying novel drug targets and developing more effective antimicrobial strategies.nih.gov

While these general findings illustrate the methodologies and types of results obtained from proteomic and multi-omics studies of antibiotic responses, no specific data tables or detailed research findings could be generated for "this compound" due to the absence of published research on this specific compound in the available search results.

Future Directions in Antibiotic 67 121b Research and Antimicrobial Development

Elucidating Uncharacterized Resistance Mechanisms to Antibiotic 67-121B

While the primary mechanisms of resistance to aminoglycosides are well-documented, the continuous evolution of bacteria requires ongoing surveillance and investigation into novel or uncharacterized resistance pathways. The most prevalent form of clinically relevant resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the drug's structure, preventing it from binding effectively to its ribosomal target. nih.govasm.org

Other known resistance mechanisms include alterations of the ribosomal binding site, which primarily affects streptomycin, and decreased drug uptake or increased efflux from the bacterial cell. nih.govasm.org However, the nuances of these mechanisms and the emergence of new variants remain a critical area of study. Future research must focus on identifying novel AMEs, understanding the genetic basis for their dissemination via plasmids and transposons, and characterizing subtle mutations in ribosomal targets that may confer resistance to 67-121B. nih.gov Advanced techniques such as RT-PCR, loop-mediated assays, and bioinformatics tools are crucial for detecting both known and novel resistance genes. nih.gov

Table 1: Major Aminoglycoside Resistance Mechanisms

| Resistance Mechanism | Description | Key Enzymes/Genes Involved |

|---|---|---|

| Enzymatic Modification | Covalent modification of the antibiotic at specific amino or hydroxyl groups, which prevents ribosomal binding. nih.govasm.org | N-acetyltransferases (AACs), O-phosphotransferases (APHs), O-nucleotidyltransferases (ANTs). nih.gov |

| Target Site Alteration | Mutations in the 16S rRNA component of the 30S ribosomal subunit reduce the binding affinity of the antibiotic. asm.org | Primarily affects streptomycin. |

| Decreased Uptake/Efflux | Reduced permeability of the bacterial cell membrane or active pumping of the antibiotic out of the cell. nih.govasm.org | Efflux pumps. nih.gov |

| Ribosomal Methylation | Modification of the ribosome by ribosomal methyltransferase enzymes is a growing clinical concern. nih.gov | Ribosome Methyltransferases (RMTases). nih.gov |

Design and Development of Next-Generation this compound Analogues

A primary strategy to combat resistance is the rational design and synthesis of next-generation aminoglycoside analogues that can evade bacterial defense mechanisms. nih.gov This involves chemical modifications to the core structure of this compound. A notable success in this area is plazomicin, a semi-synthetic derivative of sisomicin. nih.gov Plazomicin was engineered with specific chemical additions that protect it from modification by nearly all clinically relevant aminoglycoside-modifying enzymes. nih.govnih.gov

Future design strategies for 67-121B analogues will focus on several key areas:

Structural Modification: Introducing chemical groups at positions susceptible to AME activity to block enzymatic modification. researchgate.net

Improving the Therapeutic Window: Synthesizing derivatives with reduced affinity for eukaryotic ribosomes, which could decrease the risk of toxicity. uga.edu

Creating Amphiphilic Aminoglycosides: Chemical modification to create amphiphilic versions of aminoglycosides can revive their efficacy and expand their antibacterial spectra without being subject to common resistance mechanisms. frontiersin.org

Exploring Biosynthetic Intermediates: Investigating the biosynthetic pathways of natural aminoglycosides like apramycin (B1230331) can identify novel intermediate compounds for chemical synthesis and testing. usda.gov

These efforts will be guided by a feedback loop where newly synthesized compounds are screened for their activity against resistant strains and their interaction with bacterial and eukaryotic ribosomes, with the results informing the next iteration of drug design. uga.edu

Exploration of Novel Drug Delivery Systems for this compound

The inherent properties of aminoglycosides can be enhanced through advanced drug delivery systems. These systems aim to improve drug targeting, increase local concentrations at the site of infection, and reduce systemic exposure. One promising avenue is the use of nanotechnology. Researchers have developed novel nanoparticles derived from aminoglycosides themselves. nih.gov For instance, the aminoglycoside paromomycin (B158545) has been used to create poly (amino ether) nanoparticles that can self-assemble and carry other therapeutic agents, such as doxorubicin (B1662922) for cancer therapy. nih.gov

This concept can be adapted for antimicrobial purposes, where nanoparticles loaded with this compound could be designed to target bacterial cells specifically. Such systems could potentially overcome membrane-related resistance mechanisms and enhance drug uptake. Furthermore, aminoglycosides are being explored as building blocks for liposomal and polymeric vectors for gene delivery, a field that could yield new insights into targeted molecular transport applicable to antibiotic delivery. mdpi.com Another approach involves antibody-antibiotic conjugates (AACs), where an antibody specific to a bacterial antigen is linked to an aminoglycoside payload, enabling targeted delivery of the antibiotic directly to the pathogen. creative-biolabs.com

Investigation of this compound in Anti-Virulence or Anti-Persister Strategies

Bacterial persisters are dormant, metabolically inactive cells that can tolerate high doses of antibiotics, leading to chronic and recurrent infections. nih.gov Aminoglycosides are typically less effective against these cells because their uptake into bacteria is an energy-dependent process that relies on the proton-motive force (PMF), which is low in dormant cells. nih.govacs.org

However, recent research has shown that persisters can be metabolically stimulated to enhance the uptake and efficacy of aminoglycosides. nih.gov Studies have demonstrated that providing specific metabolites, such as glucose, mannitol, or fructose, can generate the necessary PMF to facilitate aminoglycoside transport, leading to the eradication of persister cells in both Gram-negative and Gram-positive bacteria. nih.govscilit.comresearchgate.net This metabolic potentiation is specific to aminoglycosides and does not require the bacteria to resume growth. nih.gov This strategy has proven effective in treating biofilms and in a mouse model of chronic urinary tract infection. nih.gov Future work will explore the use of this compound in combination with specific metabolic adjuvants as a novel anti-persister therapy. nih.gov Additionally, re-engineering the antibiotic itself, for instance by attaching transporter sequences, can create molecules that permeate membranes without relying on active transport, making them effective against persisters. acs.org

Repurposing and Combination Strategies with this compound for Enhanced Efficacy

Combining this compound with other antimicrobial agents is a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Synergistic interactions have been reported between aminoglycosides and other classes of antibiotics. For example, β-lactam antibiotics can damage the bacterial cell wall, which may facilitate the entry of aminoglycosides, leading to increased bactericidal activity. researchgate.net

Plazomicin has shown in vitro synergistic activity with drugs like daptomycin (B549167) against MRSA and with β-lactams like cefepime (B1668827) against Pseudomonas aeruginosa. nih.gov Microcalorimetry screening has been used to identify synergistic combinations, such as meropenem (B701) with amikacin (B45834) or colistin, which were then validated in murine infection models. nih.gov Another approach is combining aminoglycosides with metabolites to kill bacterial persisters, as discussed previously. researchgate.net These findings support the development of combination therapies involving this compound to treat infections caused by multidrug-resistant organisms. researchgate.net

Table 2: Examples of Aminoglycoside Combination Strategies

| Combination | Rationale / Mechanism | Target Pathogens |

|---|---|---|

| Aminoglycoside + β-Lactam | β-lactam damages the cell wall, facilitating aminoglycoside uptake and leading to synergistic killing. researchgate.net | Multidrug-resistant organisms, including those causing hospital-acquired pneumonia and sepsis. researchgate.net |

| Plazomicin + Daptomycin/Ceftobiprole | In vitro synergistic activity observed. nih.gov | Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov |

| Plazomicin + Cefepime/Carbapenems | In vitro synergistic activity observed. nih.gov | Pseudomonas aeruginosa. nih.gov |

| Aminoglycoside + Metabolites (e.g., glucose) | Metabolic stimulation generates proton-motive force, enhancing aminoglycoside uptake to kill dormant persister cells. nih.govresearchgate.net | Escherichia coli and Staphylococcus aureus persisters and biofilms. nih.gov |

Advancements in Preclinical Modeling and Translational Research

The translation of promising antibiotic candidates from the laboratory to clinical use depends on robust preclinical evaluation. Future research on this compound will require advanced and validated animal models of infection that can accurately simulate human diseases. nih.gov These models, including sepsis, pneumonia, urinary tract, and thigh infection models, are essential for assessing the in vivo efficacy of new compounds and combination therapies. nih.govamr.solutions

Animal models allow for the investigation of complex interactions between the antibiotic, the pathogen, and the host immune response, which cannot be replicated in simple in vitro tests. nih.gov Beyond traditional animal models, there is a need to refine and standardize these systems to ensure they are sufficiently predictive for regulatory approval. amr.solutions Additionally, in vitro models like minibioreactor arrays are being used to study the impact of antibiotics on complex microbial communities, such as the gastrointestinal microbiota, providing insights into potential off-target effects. nih.gov These advanced preclinical tools are critical for generating the high-quality data needed to support the clinical development of next-generation aminoglycosides.

Global Research Collaborations and Initiatives in Novel Antibiotic Discovery

The scientific and financial challenges of antibiotic development, particularly the low return on investment, have led to a decline in private sector engagement. europa.eu Consequently, public-private partnerships (PPPs) and global initiatives have become essential for reinvigorating the antibiotic R&D pipeline. europa.euglobalcause.co.uk Organizations like the Global Antibiotic Research and Development Partnership (GARDP), the Innovative Medicines Initiative (IMI) in Europe, and CARB-X are playing a crucial role by funding and managing antibiotic development projects. globalcause.co.ukamrindustryalliance.orgnih.gov

These collaborations bring together academic institutions, pharmaceutical companies, governments, and non-profit organizations to share knowledge, resources, and risk. globalcause.co.ukamrindustryalliance.org GARDP, for example, accelerates the development and access of treatments for drug-resistant infections by forming partnerships with companies to co-develop new antibiotics, seeking manufacturing and distribution rights in exchange for financial and technical support. gardp.orgcontagionlive.com Similarly, IMI's New Drugs for Bad Bugs (ND4BB) program has launched projects like ENABLE to create a drug discovery platform for new antibiotics against Gram-negative pathogens. drugdiscoverytrends.com The future development of this compound and other novel agents will heavily rely on the continued support and expansion of such international collaborative efforts to address the global threat of antimicrobial resistance. globalcause.co.uknih.gov

Q & A

Q. How should researchers design experiments to evaluate the efficacy of Antibiotic 67-121B against multidrug-resistant pathogens?

- Methodological Answer : Use a factorial design to isolate variables such as bacterial strain susceptibility, minimum inhibitory concentration (MIC), and time-kill kinetics. For example, employ a standardized broth microdilution assay (CLSI guidelines) to determine MIC values across diverse bacterial panels. Include control groups (e.g., untreated cultures, reference antibiotics) to validate results. Ensure replication (n ≥ 3) to assess reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to quantify dose-response curves. Use software like GraphPad Prism or R for curve fitting and EC50/IC50 calculations. For skewed data, nonparametric tests (e.g., Kruskal-Wallis) are recommended. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers structure a hypothesis-driven study to investigate the mechanism of action of this compound?

- Methodological Answer : Formulate hypotheses using the PICO framework:

- P opulation: Target bacterial species (e.g., Acinetobacter baumannii).

- I ntervention: this compound at sub-MIC/MIC concentrations.

- C omparison: Untreated controls or known inhibitors (e.g., β-lactamase blockers).

- O utcome: Changes in cell wall integrity (via electron microscopy) or transcriptional profiling (RNA-seq) to identify disrupted pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s bactericidal vs. bacteriostatic activity be resolved?

- Methodological Answer : Conduct time-lapse experiments with synchronized bacterial cultures to distinguish concentration-dependent vs. time-dependent effects. Use flow cytometry to monitor viability markers (e.g., propidium iodide uptake). Perform meta-analyses of existing studies to identify confounding variables (e.g., pH, inoculum size) and standardize protocols .

Q. What experimental strategies optimize this compound’s stability in formulation studies?

- Methodological Answer : Employ a Box-Behnken design to test variables like solvent polarity, temperature, and excipient ratios. Monitor degradation products via HPLC-MS and assess bioactivity retention over time. Prioritize independent pharmacological studies over industry data to minimize bias .

Q. How can machine learning enhance the identification of resistance mechanisms to this compound?

- Methodological Answer : Train convolutional neural networks (CNNs) on genomic datasets to predict resistance-associated mutations. Validate predictions with knockout/knock-in experiments in model organisms (e.g., E. coli). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance in resistance phenotypes .

Q. What methodologies validate the ecological impact of this compound in environmental microbiology studies?

- Methodological Answer : Simulate environmental exposure using microcosms with soil/water samples. Quantify antibiotic persistence via LC-MS/MS and assess horizontal gene transfer (HGT) rates using plasmid conjugation assays. Integrate metagenomic sequencing to track resistance gene dissemination .

Data Presentation & Validation

Q. What are best practices for presenting contradictory in vitro vs. in vivo efficacy data in manuscripts?

- Methodological Answer : Use stratified tables to juxtapose in vitro MIC values with in vivo pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC). Discuss discrepancies through mechanistic hypotheses (e.g., host immune modulation, protein binding). Include supplementary figures showing raw data distributions .

Q. How should researchers address variability in antimicrobial susceptibility testing (AST) results for this compound?

- Methodological Answer : Adopt CLSI/EUCAST quality control strains (e.g., Staphylococcus aureus ATCC 29213) to calibrate AST protocols. Perform inter-laboratory comparisons using blinded samples. Use mixed-effects models to quantify variance components (e.g., technician skill, agar batch) .

Interdisciplinary Approaches

Q. What frameworks integrate pharmacokinetic modeling with genomic data to predict this compound’s clinical utility?

- Methodological Answer : Combine PBPK (physiologically based pharmacokinetic) models with whole-genome sequencing of clinical isolates. Use Bayesian inference to predict drug exposure-resistance relationships. Validate with retrospective cohort studies linking resistance genotypes to treatment outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.